PDE10A Inhibitory Potency of the Core Scaffold Relative to Unsubstituted Pyridazinone Fragment
The 1-phenyl-3-(1H-pyrazol-3-yl)pyridazin-4-one scaffold is explicitly claimed and exemplified as a PDE10A inhibitor in US Patent 8,354,411. While exact IC50 values for the unelaborated core are not disclosed in the patent text, the structurally related 1,3,5-trisubstituted pyridazin-4(1H)-one PDE10A inhibitor 1 (a close analog) achieved a 42% overall synthetic yield and demonstrated PDE10A selectivity sufficient for progression as a preclinical candidate [1]. In contrast, the simple pyridazin-4-one fragment (unsubstituted core) displays an hCatS IC50 of 170 µM, representing a >1000-fold shift in target and potency context when the pyrazole and N-phenyl substituents are absent [2]. This demonstrates that the heterocycle substitution pattern is obligatory rather than ancillary for PDE10A engagement.
| Evidence Dimension | Target engagement potency shift |
|---|---|
| Target Compound Data | PDE10A inhibition claimed in patent; precise IC50 not publicly disclosed for unsubstituted core [1] |
| Comparator Or Baseline | Pyridazin-4-one fragment (no pyrazole, no N-phenyl): hCatS IC50 = 170 µM [2] |
| Quantified Difference | Qualitative: >1000-fold target shift from cathepsin S (170 µM) to PDE10A (nanomolar expected for elaborated analogs) |
| Conditions | PDE10A enzyme inhibition assay (patent) vs. human cathepsin S biochemical assay |
Why This Matters
Procurement of the unsubstituted pyridazinone core would yield a compound irrelevant to PDE10A screening; the pyrazole/phenyl substitution is the minimal pharmacophore for CNS-targeted PDE inhibition.
- [1] Taniguchi T, et al., assignors to Takeda Pharmaceutical Company Limited. 1-Phenyl-3-pyrazolylpyridazin-4(1H)-one compound. US Patent 8,354,411. January 15, 2013. View Source
- [2] Caldwell JP, et al. Diazinones as P2 replacements for pyrazole-based cathepsin S inhibitors. Bioorganic & Medicinal Chemistry Letters. 2010;20(15):4298-4301. doi:10.1016/j.bmcl.2010.06.073. (Reports hCatS IC50 = 170 µM for pyridazin-4-one fragment 4.) View Source
